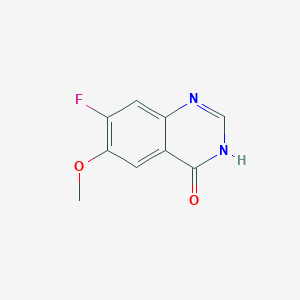
7-Fluor-6-methoxy-1H-chinazolin-4-on
Übersicht
Beschreibung
7-Fluoro-6-methoxy-1H-quinazolin-4-one is a quinazolinone derivative known for its unique chemical structure and potential applications in various fields of science and industry. This compound is characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the quinazolinone ring, which contributes to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-6-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Quinazolinone derivatives have been reported to exhibit antimicrobial activity and inhibit biofilm formation inPseudomonas aeruginosa .
Mode of Action
Some quinazolinone derivatives have been shown to inhibit biofilm formation inPseudomonas aeruginosa at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s known that quinazolinone derivatives can affect the quorum sensing system inPseudomonas aeruginosa, which regulates biofilm formation .
Result of Action
Quinazolinone derivatives have been reported to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa .
Zukünftige Richtungen
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are therefore widely conducted . The development of new synthetic methods and the exploration of the potential applications of quinazolinone derivatives in various fields are areas of ongoing research .
Biochemische Analyse
Biochemical Properties
7-Fluoro-6-methoxy-1H-quinazolin-4-one plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of the bisphosphonate BPH-700 transcriptional factor, which is involved in the regulation of gene expression in Mycobacterium tuberculosis . This compound interacts with several enzymes and proteins, including pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in bacteria . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic processes of the microorganism.
Cellular Effects
The effects of 7-Fluoro-6-methoxy-1H-quinazolin-4-one on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Additionally, 7-Fluoro-6-methoxy-1H-quinazolin-4-one affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 7-Fluoro-6-methoxy-1H-quinazolin-4-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as pantothenate synthetase, inhibiting their activity and disrupting essential metabolic pathways . This compound also interacts with DNA and RNA, affecting the transcription and translation processes . Furthermore, 7-Fluoro-6-methoxy-1H-quinazolin-4-one can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-6-methoxy-1H-quinazolin-4-one have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to 7-Fluoro-6-methoxy-1H-quinazolin-4-one can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are consistent in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Fluoro-6-methoxy-1H-quinazolin-4-one vary with different dosages in animal models. At low doses, this compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-Fluoro-6-methoxy-1H-quinazolin-4-one is involved in several metabolic pathways. It interacts with enzymes such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A . This compound also affects the metabolic flux of various metabolites, leading to changes in the levels of key intermediates in metabolic pathways . The interactions with these enzymes and cofactors are essential for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 7-Fluoro-6-methoxy-1H-quinazolin-4-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and accumulates in specific tissues, such as the liver and kidneys . The localization and accumulation of 7-Fluoro-6-methoxy-1H-quinazolin-4-one are influenced by its interactions with cellular transporters and binding proteins, which facilitate its distribution within the body .
Subcellular Localization
The subcellular localization of 7-Fluoro-6-methoxy-1H-quinazolin-4-one is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of 7-Fluoro-6-methoxy-1H-quinazolin-4-one direct it to specific compartments within the cell, ensuring its proper localization and function . These interactions are essential for the compound’s biological activity and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to produce the 7-chloro-substituted derivative, which can then be further modified to introduce the fluorine and methoxy groups . Another approach involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines
Industrial Production Methods
Industrial production of 7-Fluoro-6-methoxy-1H-quinazolin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free routes, such as the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, is favored due to its good functional group tolerance and ease of operation .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-6-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Fluoro-6-methoxy-1H-quinazolin-4-one include:
- 7-Fluoro-6-nitro-1H-quinazolin-4-one
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
What sets 7-Fluoro-6-methoxy-1H-quinazolin-4-one apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
7-fluoro-6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPZPNBUKLAYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
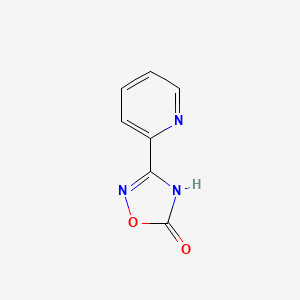
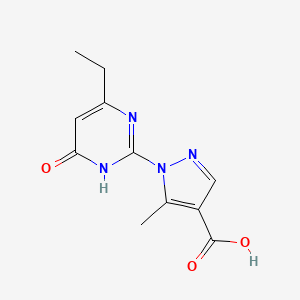
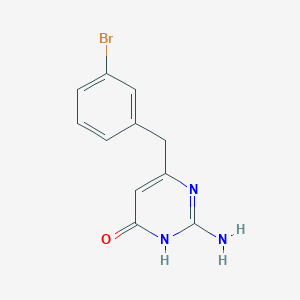
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
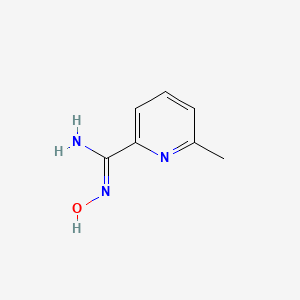
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)
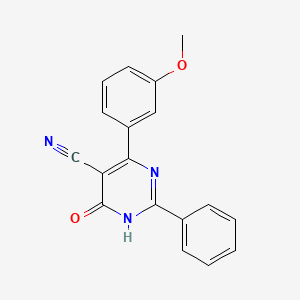
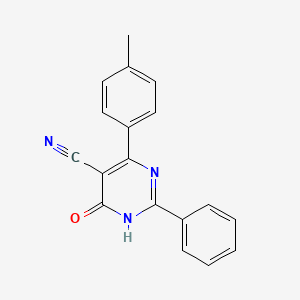
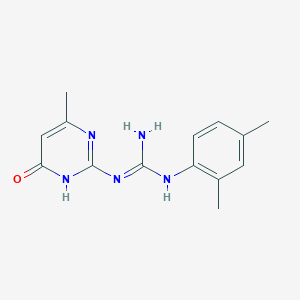
![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)
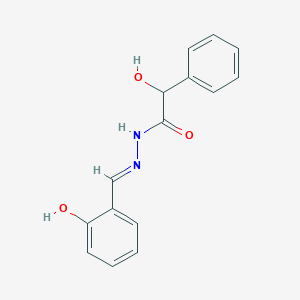
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)
